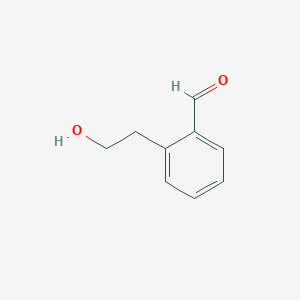
N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine is a complex organic compound with a molecular structure that includes a phenyl group, a pyrrolidine ring, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the reductive amination of 1-phenyl-2-pyrrolidinone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Various substituted pyrrolidines and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to certain neurotransmitters makes it useful in neuropharmacology.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. They could be used in the development of new drugs targeting various diseases, including neurological disorders and inflammation.
Industry: In industry, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism by which N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
N-Methylpyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
1-Methyl-2-pyrrolidinemethanol: Another related compound with a hydroxymethyl group.
N-Methyl-L-prolinol: A stereoisomer of the compound with potential differences in biological activity.
Uniqueness: N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine stands out due to its combination of a phenyl group and a methylated pyrrolidine ring, which provides unique chemical and biological properties compared to its simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of chemistry and beyond.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
N-methyl-1-(1-methylpyrrolidin-2-yl)-1-phenylmethanamine |
InChI |
InChI=1S/C13H20N2/c1-14-13(11-7-4-3-5-8-11)12-9-6-10-15(12)2/h3-5,7-8,12-14H,6,9-10H2,1-2H3 |
Clave InChI |
LEMGXUOXSKQFKU-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1CCCN1C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


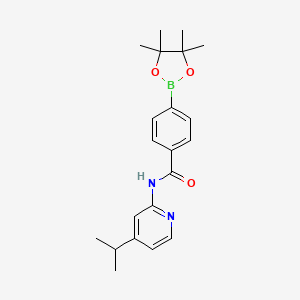

![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)
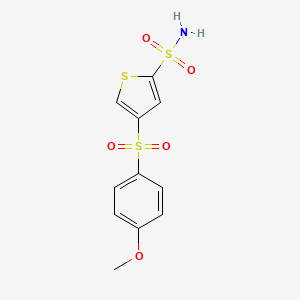



![2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
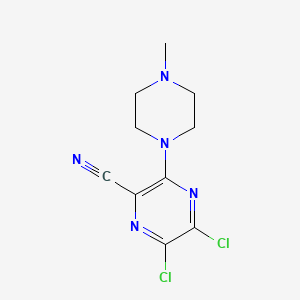
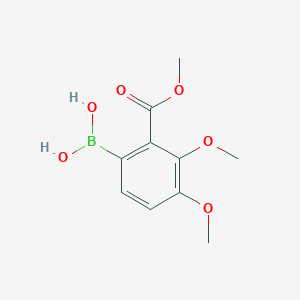
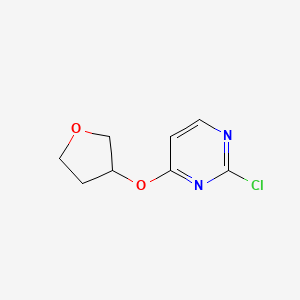
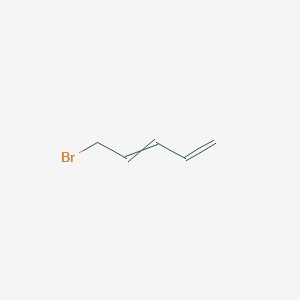
![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)
